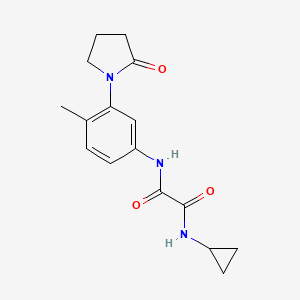

N1-cyclopropyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-cyclopropyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a Janus kinase (JAK) inhibitor that has been shown to have anti-inflammatory and immunosuppressive effects.

Aplicaciones Científicas De Investigación

Polyamine Analogues in Antitumor Research

Polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, have been studied for their antitumor properties. These compounds demonstrate cytotoxic activity in phenotype-specific manners. Research suggests that the cytotoxicity of these analogues may be partly due to oxidative stress from hydrogen peroxide production via the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase pathway, indicating potential applications in cancer treatment (Ha et al., 1997).

Cyclopropyl Compounds in Neuroprotection

Cyclopropyl-containing compounds have shown potential in neuroprotective research. For instance, mangiferin protects against 1-methyl-4-phenylpyridinium toxicity mediated by oxidative stress in N2A cells, which is relevant for Parkinson's disease research (Amazzal et al., 2007). This highlights the utility of cyclopropyl and related compounds in studying neurodegenerative diseases.

Cyclopropyl Derivatives as Synthetic Precursors

Doubly activated cyclopropanes have been utilized as synthetic precursors for the preparation of dihydropyrroles and pyrroles, showcasing the value of cyclopropyl derivatives in synthetic organic chemistry for creating complex heterocyclic structures (Wurz & Charette, 2005).

Radical Ring Opening of Cyclopropyl Compounds

The autocatalytic radical ring opening of N-cyclopropyl-N-phenylamines under aerobic conditions has been investigated, revealing novel oxygen adducts. This research offers insights into the reactivity of cyclopropyl compounds and their potential applications in medicinal chemistry and drug design (Wimalasena et al., 2001).

Antibacterial, Antifungal, and Antitumor Potential

Spiro[pyrrolidin-2,3′-oxindoles] synthesized from exo-selective 1,3-dipolar cycloaddition reaction have been explored for their antibacterial, antifungal, antimalarial, and antitubercular activities, suggesting broad applications in the development of new therapeutic agents (Haddad et al., 2015).

Propiedades

IUPAC Name |

N-cyclopropyl-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-10-4-5-12(9-13(10)19-8-2-3-14(19)20)18-16(22)15(21)17-11-6-7-11/h4-5,9,11H,2-3,6-8H2,1H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGVVTWERTZOTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

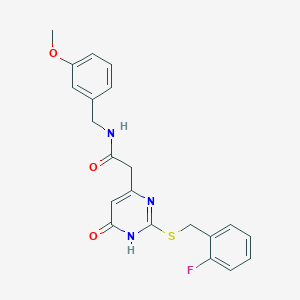

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CC2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopropyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2536786.png)

![2,5-dimethyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2536788.png)

![8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B2536792.png)

![2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl methanesulfonate](/img/structure/B2536793.png)

![3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid](/img/structure/B2536798.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2536801.png)

![(4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2536803.png)